

# A Technical Guide to the Covalent Binding of CC-90003 to ERK2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent interaction between the inhibitor **CC-90003** and the kinase ERK2. The document outlines the specific binding site, presents key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

## Introduction to CC-90003 and its Target

CC-90003 is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] These kinases are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, often referred to as the RAS/RAF/MEK/ERK pathway.[2][4] [5] This pathway is frequently hyperactivated in various cancers, making ERK1/2 attractive therapeutic targets, particularly in tumors with BRAF and KRAS mutations.[2][4][5] CC-90003's mechanism of action involves forming a covalent bond with its target, leading to sustained inhibition of ERK activity and subsequent blockade of downstream signaling, ultimately inhibiting tumor cell proliferation and survival.[2][6]

## The Covalent Binding Site on ERK2

Through detailed structural and biochemical analysis, **CC-90003** has been shown to covalently bind to a specific cysteine residue within the ATP binding site of ERK kinases.[4][6]

On ERK2, the targeted residue is Cysteine 164 (Cys164).[4][7]



• On ERK1, the equivalent binding site is Cysteine 183 (Cys183).[4][7]

This targeted cysteine is located in the activation loop (A-loop) of the kinase.[4][7] The formation of this covalent bond is crucial for the irreversible inhibition and potent activity of **CC-90003**.[6]

## **Quantitative Analysis of CC-90003-ERK2 Interaction**

The potency and selectivity of **CC-90003** have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of CC-90003 against ERK1/2

Target	Assay Type	Parameter	Value (nmol/L)	Reference
ERK1	Biochemical	IC50	10-20	[1][4][7]
ERK2	Biochemical	IC50	10-20	[1][4][7]

Table 2: Cellular Activity and Selectivity of CC-90003

Cell Line	Mutation Status	Assay Type	Parameter	Value (µmol/L)	Reference
A375	BRAF V600E	Cellular Kinase Screening	Concentratio n for >80% inhibition of ERK1/2	1	[4]
HCT-116	KRAS G13D	Proliferation Assay	GI50	<1	[4]
Various BRAF-mutant (27 lines)	BRAF	Proliferation Assay	G150	< 1 (in 93% of lines)	[4]
Various KRAS-mutant (37 lines)	KRAS	Proliferation Assay	GI50	< 1 (in 76% of lines)	[4]



Table 3: Off-Target Kinase Inhibition Profile of CC-90003

Off-Target Kinase	Assay Type	Parameter	Condition	Reference
KDR	Biochemical/Cell ular	>80% Inhibition	at 1 μmol/L	[4]
FLT3	Biochemical/Cell ular	>80% Inhibition	at 1 μmol/L	[4]
PDGFRα	Biochemical/Cell ular	>80% Inhibition	at 1 μmol/L	[4]

## **Experimental Protocols**

The characterization of the covalent binding of **CC-90003** to ERK2 involved several key experimental techniques.

## **Mass Spectrometry for Covalent Adduct Confirmation**

This protocol was employed to confirm the covalent modification of ERK1/2 by CC-90003.

Objective: To identify the specific amino acid residue on ERK1/2 that is covalently modified by **CC-90003**.

#### Methodology:

- Incubation: Recombinant ERK1 or ERK2 protein is incubated with an excess of CC-90003 for 1 hour at room temperature to ensure complete binding.[7]
- Sample Preparation: The reaction mixture is diluted with 0.2% trifluoroacetic acid (TFA).[7]
- Desalting: The protein-inhibitor complex is desalted using micro-pipette tips containing C4 resin.[7]
- MALDI Target Spotting: The desalted sample is spotted onto a MALDI target plate with a suitable matrix, such as sinapic acid.[7]



 Mass Analysis: The sample is analyzed using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer.[7] The resulting mass spectrum is compared to the mass of the unmodified protein to confirm the mass shift corresponding to the addition of one molecule of CC-90003.

## **In Vitro Kinase Inhibition Assay**

This assay is used to determine the IC50 value of CC-90003 against ERK1 and ERK2.

Objective: To quantify the potency of **CC-90003** in inhibiting the enzymatic activity of ERK1 and ERK2.

#### Methodology:

- Reaction Components: The assay is typically performed in a multi-well plate containing recombinant active ERK1 or ERK2, a suitable substrate (e.g., a peptide derived from a known ERK substrate like ELK1 or RSK), and ATP.
- Inhibitor Titration: A serial dilution of **CC-90003** is added to the wells.
- Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of <sup>32</sup>P-ATP), or more commonly, using fluorescence- or luminescence-based assays that employ antibodies specific for the phosphorylated substrate.
- Data Analysis: The percentage of inhibition for each concentration of CC-90003 is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.

## **Cellular Proliferation Assay**

This assay measures the effect of **CC-90003** on the growth of cancer cell lines.

Objective: To assess the anti-proliferative activity of **CC-90003** in a cellular context.



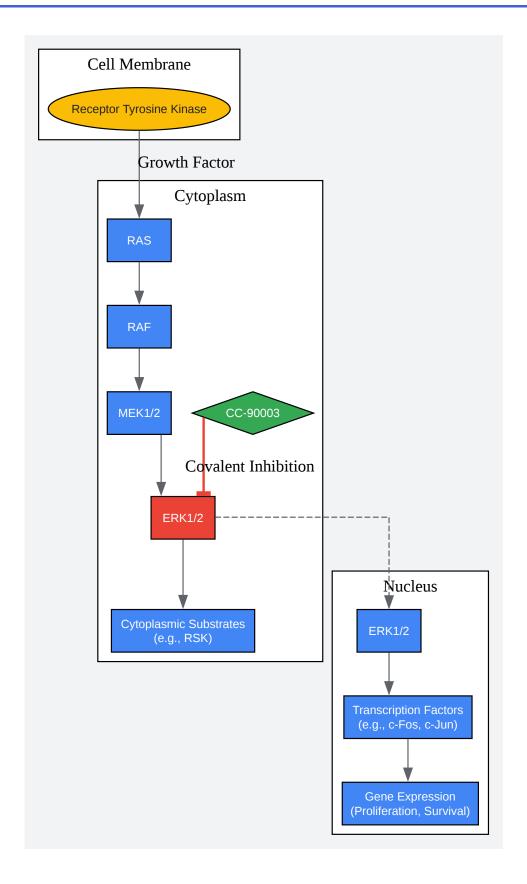
#### Methodology:

- Cell Plating: Cancer cell lines of interest (e.g., those with BRAF or KRAS mutations) are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of CC-90003.
- Incubation: The plates are incubated for a period of 3 days.[4]
- Viability Assessment: After the incubation period, cell viability is measured using a reagent such as resazurin or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
- Data Analysis: The results are expressed as a percentage of the viability of untreated control
  cells. The GI50 (concentration for 50% growth inhibition) is calculated from the doseresponse curve.

### **Visualizations**

The following diagrams illustrate the relevant signaling pathway and a general workflow for identifying covalent inhibitors.

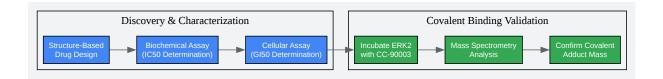




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Caption: The MAPK/ERK signaling pathway and the point of inhibition by CC-90003.





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Caption: Experimental workflow for the characterization of a covalent inhibitor like **CC-90003**.

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